Cas no 477334-09-1 (1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE)

1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE Chemical and Physical Properties
Names and Identifiers
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- 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE
- SALOR-INT L250430-1EA
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- Inchi: 1S/C19H16N2O3/c22-19(16-9-8-14-4-1-2-5-15(14)12-16)10-11-20-17-6-3-7-18(13-17)21(23)24/h1-9,12-13,20H,10-11H2
- InChI Key: AGNLXLCJQMVEIA-UHFFFAOYSA-N
- SMILES: C12C=CC=CC=1C=CC(C(=O)CCNC1=CC=CC([N+]([O-])=O)=C1)=C2
1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | JS-2538-1MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | JS-2538-50MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | JS-2538-100MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | JS-2538-20MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | JS-2538-5MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | JS-2538-10MG |
1-(2-naphthyl)-3-(3-nitroanilino)-1-propanone |
477334-09-1 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE
Professional Introduction to Compound with CAS No. 477334-09-1 and Product Name: 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE
The compound identified by the CAS number 477334-09-1 and the product name 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular framework of this compound consists of a naphthyl group, a nitroanilino moiety, and a propanone backbone, which collectively contribute to its unique chemical properties and biological activities.
In recent years, there has been a growing emphasis on the exploration of structurally diverse molecules for their pharmacological efficacy. The presence of both electron-donating and electron-withdrawing groups in 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE makes it a promising candidate for further investigation. The naphthyl ring, known for its stability and hydrophobicity, provides a scaffold that can be modified to enhance binding affinity to biological targets. Meanwhile, the nitroanilino group introduces a region of high reactivity, which can be exploited for covalent interactions with biomolecules.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological pathways, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The structural features of 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE suggest that it may interact with enzymes such as kinases or phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymatic pathways, making them attractive for further development.
The propanone moiety in the molecular structure also contributes to the compound's versatility. Propanone derivatives are known for their ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding. By leveraging these interactions, 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE may be able to achieve high selectivity and potency when targeting specific biological receptors. This is particularly important in drug discovery, where minimizing side effects is a key priority.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular modeling studies have been conducted on 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE, revealing potential binding modes with target proteins. These studies have provided valuable insights into how modifications to the molecular structure could enhance its pharmacological properties. For instance, introducing additional functional groups or altering the spatial orientation of existing groups could improve binding affinity and selectivity.
The synthesis of 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE presents both challenges and opportunities. The complexity of its structure requires careful planning and execution in synthetic routes. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to build the aromatic rings and functionalize them appropriately. These methods not only ensure high yields but also allow for the introduction of structural diversity at multiple points along the synthesis pathway.
In addition to its potential as a therapeutic agent, 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE may also find applications in other areas of chemical biology. Its ability to interact with biological targets suggests that it could serve as a tool compound for studying enzyme mechanisms or for developing probes that can visualize protein-ligand interactions in living cells. Such tools are invaluable for understanding disease processes at a molecular level and for identifying new therapeutic targets.
The future direction of research on 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE will likely focus on optimizing its pharmacological properties through structural modifications. By systematically altering different parts of the molecule, researchers can fine-tune its activity towards specific biological targets while minimizing off-target effects. Additionally, exploring its behavior in vitro and in vivo will provide crucial data on its efficacy and safety profile before moving towards clinical trials.
Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in advancing the development of this compound. Such interdisciplinary approaches can accelerate the discovery process by leveraging expertise from different fields. Moreover, integrating cutting-edge technologies such as artificial intelligence (AI) into drug discovery pipelines could further enhance the efficiency of identifying promising candidates like 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE.
In conclusion, 477334-09-1and 1-(2-NAPHTHYL)-3-(3-NITROANILINO)- 1-PROPANONE represent a fascinating area of research with significant potential for therapeutic applications. Their unique structural features make them attractive candidates for further investigation into various disease states. As our understanding of biological systems continues to evolve, these compounds will undoubtedly play an important role in shaping the future landscape of pharmaceutical chemistry.
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